3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methylthio group on the fourth carbon. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in THF.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of new compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid involves its interaction with various molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The hydroxyl and methylthio groups provide additional sites for functionalization and modification, allowing the compound to interact with different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure with a phenyl group instead of a methylthio group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Similar Boc-protected amino acids used in ionic liquid form for various applications.
3-Aminobutanoic acid: Lacks the Boc protecting group and the hydroxyl and methylthio groups.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. The combination of hydroxyl and methylthio groups offers versatile sites for further functionalization, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C10H19NO5S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14) |
InChI Key |
RYNPGCJDTGARGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O |
Origin of Product |
United States |
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